![molecular formula C27H19NO3 B4537444 2-(1-naphthyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B4537444.png)
2-(1-naphthyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide
Description
Synthesis Analysis
The synthesis of 2-(1-naphthyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide derivatives involves multiple steps starting from common intermediates such as 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, reacting with various aryl-1,3,4-oxadiazole-2-thiones or 1H-benzo[d]imidazole-2-thiols. These processes are characterized by their efficiency in producing compounds with significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Molecular Structure Analysis
The molecular structure of related compounds such as 2-oxo-2-phenyl-N-[(R)-1-phenylethyl]acetamide has been studied to understand the reasons behind the lack of Yang photocyclization in their crystals. Factors such as the distance between atoms and their deviations from the plane contribute to the chemical inertia observed in these molecules (Bąkowicz & Turowska-Tyrk, 2009).
Chemical Reactions and Properties
Chemical reactions involving 2-(1-naphthyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide derivatives highlight their potential as antibacterial agents. These compounds undergo various reactions to form derivatives with significant antibacterial activity, showcasing their chemical versatility and potential for drug development (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Physical Properties Analysis
The physical properties of compounds related to 2-(1-naphthyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide, such as their crystal structures and bonding interactions, have been studied to gain insights into their stability and potential applications. The analysis of crystal structures reveals important aspects of the compounds' physical stability and interactions (Bąkowicz & Turowska-Tyrk, 2009).
Chemical Properties Analysis
The chemical properties of 2-(1-naphthyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide and its derivatives, including their reactivity and potential as antibacterial agents, are central to understanding their applications in medicinal chemistry. The synthesis and characterization of these compounds provide valuable information on their chemical behavior and potential for further development (Ramalingam, Ramesh, & Sreenivasulu, 2019).
properties
IUPAC Name |
2-naphthalen-1-yl-N-[4-(2-oxochromen-3-yl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19NO3/c29-26(17-20-9-5-8-18-6-1-3-10-23(18)20)28-22-14-12-19(13-15-22)24-16-21-7-2-4-11-25(21)31-27(24)30/h1-16H,17H2,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAJYZYHDLOLTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=C(C=C3)C4=CC5=CC=CC=C5OC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-naphthyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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